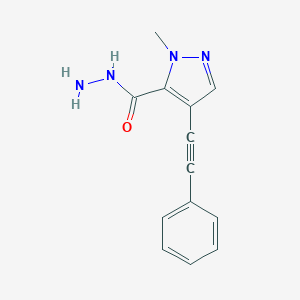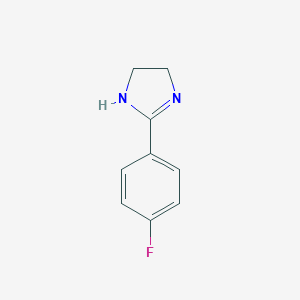![molecular formula C14H10ClF3N2O B183413 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 794-57-0](/img/structure/B183413.png)
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used tool in scientific research for studying the physiological effects of β2-adrenergic receptor blockade.
Wirkmechanismus
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. β2-adrenergic receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they stimulate various physiological processes, such as bronchodilation, heart rate increase, and glycogen breakdown. By blocking β2-adrenergic receptors, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has various biochemical and physiological effects depending on the tissue and the experimental conditions. In the lungs, it inhibits bronchodilation and can induce bronchoconstriction. In the heart, it decreases heart rate and contractility. In skeletal muscle, it inhibits glycogen breakdown and can impair exercise performance. It also has metabolic effects, such as decreasing insulin secretion and increasing lipolysis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for specific investigation of the role of β2-adrenergic receptors in various physiological processes. It is also well-tolerated in animals and humans, with few reported side effects. However, it has some limitations. It can induce bronchoconstriction in some animal models, which can complicate lung-related experiments. It can also impair exercise performance, which can limit its use in studies that investigate the effects of exercise on various physiological processes.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 in scientific research. One direction is the investigation of the effects of β2-adrenergic receptor blockade on various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Another direction is the investigation of the role of β2-adrenergic receptors in various physiological processes, such as glucose metabolism and muscle protein synthesis. Additionally, the development of more selective β2-adrenergic receptor antagonists could provide further insight into the role of β2-adrenergic receptors in various physiological processes.
Synthesemethoden
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 can be synthesized through a two-step process. The first step involves the reaction of 3-chloroaniline with 2-(trifluoromethyl)phenyl isocyanate to form 1-(3-chlorophenyl)-3-(2-trifluoromethylphenyl)urea. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptor blockade. It is commonly used in animal studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, heart rate regulation, and glucose metabolism. It is also used in human studies to investigate the effects of β2-adrenergic receptor blockade on exercise performance and muscle metabolism.
Eigenschaften
CAS-Nummer |
794-57-0 |
|---|---|
Molekularformel |
C14H10ClF3N2O |
Molekulargewicht |
314.69 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |
InChI-Schlüssel |
LCNIOHIXJKYVFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
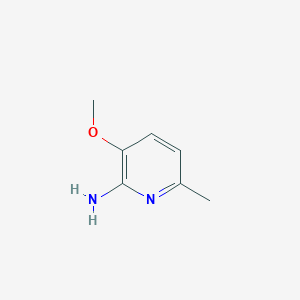
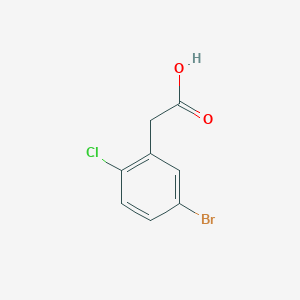
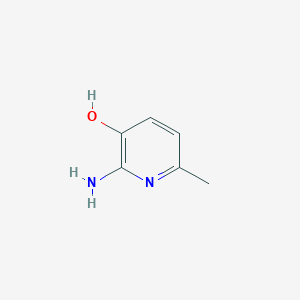
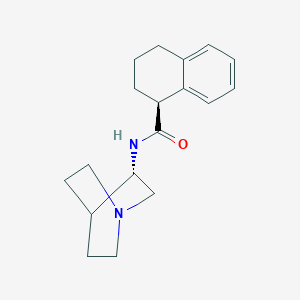
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)


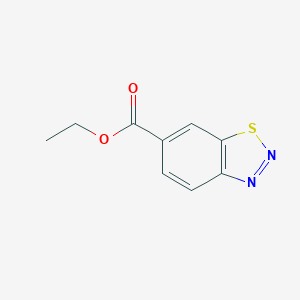
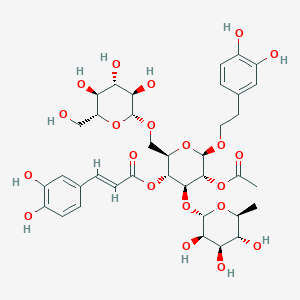
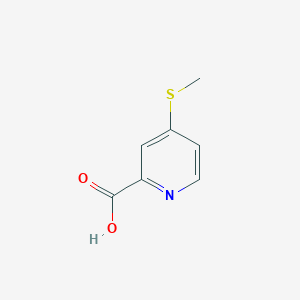
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
